

# Aggrenox in Secondary Stroke Prevention: A Comparative Meta-Analysis of Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Aggrenox |
| Cat. No.:      | B1220137 |

[Get Quote](#)

For Immediate Release

In the landscape of secondary stroke prevention, the combination of low-dose aspirin and extended-release dipyridamole, marketed as **Aggrenox**, has been a cornerstone of therapy. This guide provides a meta-analysis of pivotal clinical trials, offering an objective comparison of **Aggrenox** against other antiplatelet agents for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols of key trials, present quantitative data in comparative tables, and visualize relevant biological pathways and analytical workflows.

## Comparative Efficacy and Safety from Landmark Clinical Trials

The efficacy and safety of **Aggrenox** for secondary stroke prevention have been established in several large-scale clinical trials. The most notable of these are the second European Stroke Prevention Study (ESPS-2), the European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT), and the Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) trial. These studies have compared **Aggrenox** (aspirin/extended-release dipyridamole) to aspirin alone, clopidogrel, and placebo.

## Key Efficacy Outcomes

A meta-analysis of these trials demonstrates that **Aggrenox** is more effective than aspirin alone in reducing the risk of recurrent stroke. In the ESPS-2 trial, the combination therapy

reduced the risk of stroke by 37% compared to placebo, while aspirin alone led to an 18.1% reduction.[1] The ESPRIT trial also showed a significant benefit of the combination therapy over aspirin monotherapy.[2] When compared to clopidogrel in the PRoFESS trial, **Aggrenox** showed a similar rate of recurrent stroke (9.0% for **Aggrenox** vs. 8.8% for clopidogrel), failing to meet the non-inferiority margin.[3][4]

## Key Safety Outcomes: Bleeding Events

A critical consideration in antiplatelet therapy is the risk of bleeding. The ESPS-2 trial reported that bleeding events were more frequent in the groups receiving aspirin (8.2% for aspirin alone and 8.7% for the combination) compared to those not receiving aspirin (4.5% for placebo and 4.7% for dipyridamole alone).[5] The PRoFESS trial found a higher incidence of major hemorrhagic events with **Aggrenox** (4.1%) compared to clopidogrel (3.6%).[3][6]

## Quantitative Data Summary

The following tables summarize the key quantitative data from the ESPS-2, ESPRIT, and PRoFESS clinical trials, providing a direct comparison of the different treatment regimens.

Table 1: Efficacy and Safety Outcomes in the ESPS-2 Trial (2-year follow-up)

| Outcome         | Placebo | Aspirin (50 mg/day) | Dipyridamole (400 mg/day) | Aggrenox (Aspirin/Dipyridamole) |
|-----------------|---------|---------------------|---------------------------|---------------------------------|
| Stroke          | 15.8%   | 12.9%               | 13.2%                     | 9.9%                            |
| Death           | 12.3%   | 10.9%               | 11.4%                     | 11.2%                           |
| Stroke or Death | 23.0%   | 19.9%               | 19.4%                     | 17.4%                           |
| Bleeding Events | 4.5%    | 8.2%                | 4.7%                      | 8.7%                            |

Source: European Stroke Prevention Study 2 (ESPS-2)[1][5]

Table 2: Efficacy and Safety Outcomes in the PRoFESS Trial (mean 2.5-year follow-up)

| Outcome                                          | Clopidogrel<br>(75 mg/day) | Aggrenox<br>(Aspirin<br>25mg/ER-DP<br>200mg bid) | Hazard Ratio<br>(95% CI) | p-value |
|--------------------------------------------------|----------------------------|--------------------------------------------------|--------------------------|---------|
| Recurrent Stroke                                 | 8.8%                       | 9.0%                                             | 1.01 (0.92-1.11)         | 0.84    |
| Major<br>Hemorrhagic<br>Event                    | 3.6%                       | 4.1%                                             | 1.15 (1.00-1.32)         | 0.06    |
| Intracranial<br>Hemorrhage                       | 1.0%                       | 1.4%                                             | 1.42 (1.11-1.83)         | 0.006   |
| Composite of<br>Stroke, MI, or<br>Vascular Death | 13.1%                      | 13.1%                                            | 0.99 (0.92-1.07)         | 0.80    |

Source: Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) Trial[3][4][6]

## Experimental Protocols of Key Clinical Trials

A clear understanding of the methodologies employed in these trials is crucial for interpreting their results.

### The Second European Stroke Prevention Study (ESPS-2)

- Objective: To assess the efficacy and safety of low-dose aspirin, sustained-release dipyridamole, and their combination for the secondary prevention of ischemic stroke.[1]
- Study Design: A randomized, double-blind, placebo-controlled, 2x2 factorial trial.[1]
- Participants: 6,602 patients with a recent history of transient ischemic attack (TIA) or ischemic stroke.
- Interventions: Patients were randomized to one of four groups:
  - Aspirin (25 mg twice daily)

- Extended-release dipyridamole (200 mg twice daily)
- Combination of aspirin and extended-release dipyridamole
- Placebo
- Primary Endpoints: The primary outcomes were the first occurrence of stroke or the combination of stroke or death within two years of randomization.[\[1\]](#)

## The European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT)

- Objective: To compare the efficacy and safety of aspirin alone, the combination of aspirin and dipyridamole, and oral anticoagulants for the secondary prevention of vascular events after a TIA or minor ischemic stroke.[\[7\]](#)
- Study Design: A randomized, open-label trial with blinded outcome assessment.
- Participants: Patients who had a TIA or minor ischemic stroke of presumed arterial origin within the previous six months.
- Interventions: Patients were randomized to:
  - Aspirin (30-325 mg daily)
  - Aspirin (30-325 mg daily) plus dipyridamole (200 mg twice daily)
  - Oral anticoagulants (target INR 2.0-3.0)
- Primary Endpoint: The primary composite outcome was death from all vascular causes, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication.[\[7\]](#)

## The Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) Trial

- Objective: To determine whether **Aggrenox** is non-inferior to clopidogrel and whether telmisartan is superior to placebo in preventing recurrent stroke.[\[4\]](#)

- Study Design: A multicenter, randomized, double-blind, 2x2 factorial trial.[[4](#)]
- Participants: 20,332 patients with a recent ischemic stroke.[[3](#)]
- Interventions: Patients were randomized to:
  - **Aggrenox** (aspirin 25 mg/extended-release dipyridamole 200 mg) twice daily
  - Clopidogrel (75 mg) once daily And also to:
    - Telmisartan (80 mg) once daily
    - Placebo
- Primary Endpoint: The primary outcome was the first recurrence of stroke.[[3](#)]

## Visualizing Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of the antiplatelet agents and the workflow of a meta-analysis.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- 2. New developments in secondary stroke prevention: impact of the European/Australasian Stroke Prevention in Reversible Ischemia Trial (ESPRIT) on clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [clinician.com](http://clinician.com) [clinician.com]
- 4. Prevention Regimen for Effectively Avoiding Second Strokes - American College of Cardiology [acc.org]
- 5. European Stroke Prevention Study 2 - American College of Cardiology [acc.org]
- 6. PROFESS trial published [medscape.com]
- 7. Design of ESPRIT: an international randomized trial for secondary prevention after non-disabling cerebral ischaemia of arterial origin. European/Australian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aggrenox in Secondary Stroke Prevention: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220137#a-meta-analysis-of-aggrenox-clinical-trials-for-secondary-stroke-prevention>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)